![molecular formula C11H12N4O B5851925 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound is also known as BAY 43-9006 or sorafenib, and it belongs to the class of kinase inhibitors. Sorafenib is a small molecule that inhibits multiple kinases involved in tumor growth and angiogenesis.
科学研究应用
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has been extensively studied for its potential therapeutic properties. This compound has been shown to inhibit the activity of multiple kinases that are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. This compound has also shown promise in the treatment of other types of cancer, including breast, lung, and thyroid cancer.
作用机制
The mechanism of action of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide involves the inhibition of multiple kinases that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway. This pathway is often activated in cancer cells and promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, sorafenib can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has been shown to have several biochemical and physiological effects. Sorafenib inhibits the activity of multiple kinases, which can lead to the inhibition of cell proliferation and angiogenesis. This compound has also been shown to induce apoptosis in cancer cells. Sorafenib has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant properties, which may protect cells from oxidative stress.
实验室实验的优点和局限性
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has several advantages and limitations for lab experiments. Sorafenib is a small molecule that can be easily synthesized and purified. This compound has been extensively studied and has a well-established mechanism of action. Sorafenib has been shown to have therapeutic effects in animal models of cancer, which makes it a valuable tool for studying cancer biology. However, sorafenib has limitations in terms of its specificity. This compound inhibits multiple kinases, which can lead to off-target effects. Sorafenib also has limitations in terms of its solubility and stability, which can affect its bioavailability.
未来方向
There are several future directions for the study of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide. One direction is to develop more specific kinase inhibitors that can target specific pathways involved in cancer growth and angiogenesis. Another direction is to explore the use of sorafenib in combination with other therapies, such as chemotherapy and immunotherapy. Sorafenib has also shown promise in the treatment of other diseases, such as diabetes and cardiovascular disease, which could be explored further. Finally, the development of new synthesis methods and formulations could improve the bioavailability and efficacy of sorafenib.
合成方法
The synthesis of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then reacted with 2-amino-6-methylpyridine to form 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide. This synthesis method has been optimized to produce high yields of pure sorafenib.
属性
IUPAC Name |
(Z)-2-cyano-3-[(6-methylpyridin-2-yl)amino]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-4-3-5-10(14-7)15-8(2)9(6-12)11(13)16/h3-5H,1-2H3,(H2,13,16)(H,14,15)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKSYRSFCPPMC-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N/C(=C(/C#N)\C(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-[(6-methylpyridin-2-yl)amino]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

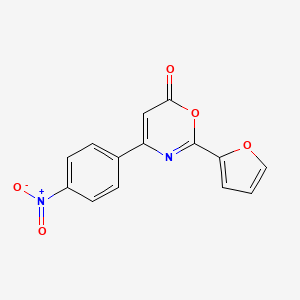
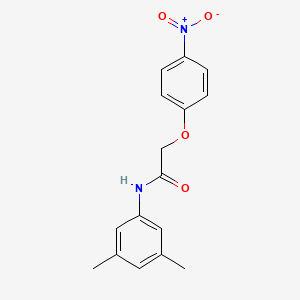
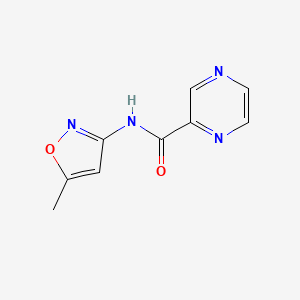

![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)
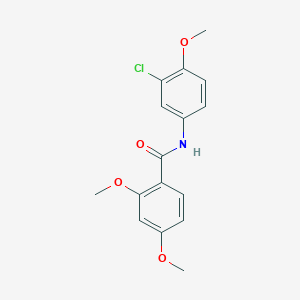

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
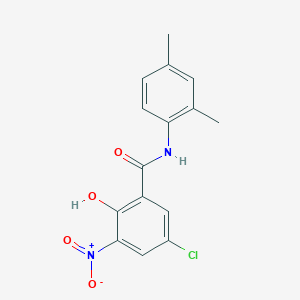
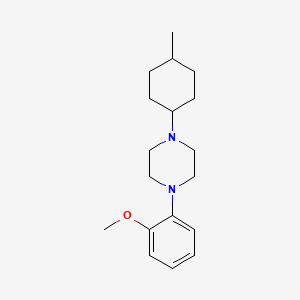
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)
